

# Andrimid: A Comparative Analysis of Cross-Resistance Potential with Other Antibiotic Classes

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## Compound of Interest

Compound Name: *Andrimid*

Cat. No.: *B1212256*

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**Andrimid** is a potent, broad-spectrum antibiotic that represents a promising avenue in the ongoing battle against multi-drug resistant (MDR) bacteria. Its unique mechanism of action, targeting fatty acid biosynthesis, distinguishes it from many conventional antibiotic classes and suggests a lower potential for cross-resistance. This guide provides a comparative analysis of **Andrimid**'s resistance mechanisms and explores the potential for cross-resistance with other antibiotic classes, supported by available experimental data and detailed methodologies.

## Mechanism of Action

**Andrimid** functions by inhibiting the carboxyltransferase (CT) activity of acetyl-CoA carboxylase (ACC), a crucial enzyme in the fatty acid synthesis (FAS-II) pathway in bacteria. By blocking the conversion of acetyl-CoA to malonyl-CoA, **Andrimid** effectively halts the production of fatty acids, which are essential components of bacterial cell membranes, leading to cell growth inhibition. This target is distinct from the targets of most major antibiotic classes, such as cell wall synthesis ( $\beta$ -lactams), protein synthesis (aminoglycosides, macrolides, tetracyclines), or DNA replication (fluoroquinolones).

## Resistance Mechanisms to Andrimid

Resistance to **Andrimid** has been primarily identified through two intrinsic mechanisms found in producer organisms and demonstrated in laboratory studies:

- **Target Modification:** The **Andrimid** biosynthetic gene cluster contains a gene, *admT*, which encodes a resistant version of the  $\beta$ -subunit of the acetyl-CoA carboxylase (ACC). A single amino acid substitution is sufficient to confer this resistance.
- **Efflux Pump:** The gene cluster also includes *admQ*, which encodes a transporter protein of the Major Facilitator Superfamily (MFS). This protein actively pumps **Andrimid** out of the bacterial cell, reducing its intracellular concentration.

## Quantitative Data: Andrimid Inhibition of Acetyl-CoA Carboxylase

The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>) of **Andrimid** against the wild-type (sensitive) *E. coli* acetyl-CoA carboxylase (AccA/AccD) and a resistant version where the sensitive subunit is

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